molecular formula C25H21BrN4O2 B2505760 (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone CAS No. 332118-14-6

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone

Cat. No.: B2505760
CAS No.: 332118-14-6
M. Wt: 489.373
InChI Key: LQZSXVWAYWHCRB-UHFFFAOYSA-N
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Description

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone typically involves multi-step organic reactions. The starting materials often include 6-bromo-4-phenylquinazoline and aniline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is studied for its potential as a building block for more complex molecules. It can be used in various organic synthesis reactions to create new compounds with desired properties.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, quinazoline derivatives are often explored for their therapeutic potential. This compound might be evaluated for its efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

In the industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • 4-Phenylquinazoline
  • 6-Bromoquinazoline
  • Aminoquinazolines

Uniqueness

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness can result in distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZSXVWAYWHCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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